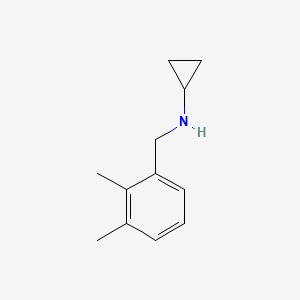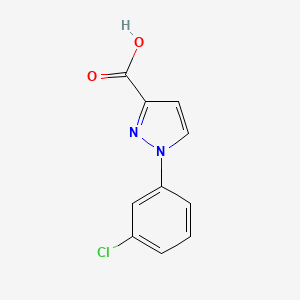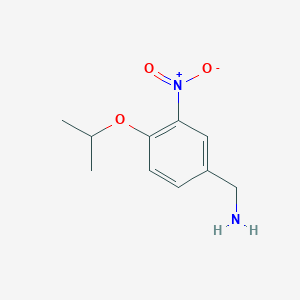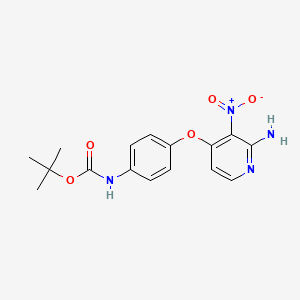
(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine
Vue d'ensemble
Description
“(S)-6-chloro-N-(1-phenylethyl)pyridazin-3-amine” is a potent compound that is being researched for its potential applications in various fields of research and industry. It has a molecular formula of C12H12ClN3 and a molecular weight of 233.69 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16) . The Canonical SMILES is CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.69 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 233.0719751 g/mol . The Topological Polar Surface Area is 37.8 Ų . The compound has a Heavy Atom Count of 16 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Pyridazinones and their Derivatives : A series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized from benzil monohydrazones and ethyl cyanoacetate or diethyl malonate. These pyridazinones were transformed into 3-chloro derivatives and further reacted with aromatic amines to form new 3-aminoaryl pyridazines (Alonazy et al., 2009).
Novel Synthesis of Pyridazine Derivatives : The study focused on synthesizing 5-aminopyridazinones, thienopyridazines, and other derivatives through various chemical reactions. Different compounds were synthesized by condensation, cycloalkylation, and nucleophilic substitution reactions, demonstrating the versatility of pyridazine derivatives in synthetic chemistry (Gaby et al., 2003).
Development of Pyridazinone-Based Inhibitors : A study on pyridazine derivatives, including their synthesis and evaluation as human immunodeficiency virus type 1 reverse transcriptase inhibitors, revealed insights into the structural factors influencing inhibitory potency (Heinisch et al., 1996).
Biological and Medicinal Research
Investigation of Pyridazine Derivatives as Enzyme Inhibitors : A study on pyrazolylpyridazine amines demonstrated their potential as inhibitors of yeast α-glucosidase. One particular derivative showed potent inhibitory effects, suggesting the potential of pyridazine derivatives in developing enzyme inhibitors (Chaudhry et al., 2017).
Evaluation of Pyridazine Derivatives in Corrosion Inhibition : Pyridazine derivatives were studied for their ability to inhibit the electrochemical dissolution of mild steel in acidic environments. This research provided insights into the interaction between pyridazine rings and metallic atoms, potentially informing the development of novel corrosion inhibitors (Mashuga et al., 2017).
Agricultural and Environmental Applications
- Herbicidal Properties of Pyridazinone Compounds : A study from 1969 investigated the modes of action of four substituted pyridazinone compounds as herbicides. It was found that these compounds inhibited photosynthesis and the Hill reaction in barley, contributing to their phytotoxicity (Hilton et al., 1969).
Propriétés
IUPAC Name |
6-chloro-N-[(1S)-1-phenylethyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)14-12-8-7-11(13)15-16-12/h2-9H,1H3,(H,14,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBVSPYKWRCPP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide](/img/structure/B1462175.png)
![[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462177.png)




![4-(2-methoxyethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462187.png)
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1462188.png)


![3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1462192.png)